
2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 2,4-dichlorobenzyl derivatives involves several steps. For instance, 2,4-dichlorobenzyl chloride can be synthesized from 2,4-dichlorotoluene dichloride and carboxylic acid under the effect of a catalyst . Another method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride .Scientific Research Applications
Bleaching Activity and Structure-Activity Relationship
2-Phenylpyridazinones, analogs of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, demonstrate significant phytotoxic activity, affecting plant pigment formation. Their bleaching activity is primarily influenced by substituents' σ values and lipophilicity. The structure-activity relationships of these compounds have been explored quantitatively, providing insights into their potential agricultural applications (Sandmann & Böger, 1982).
Synthesis and Biological Activity
Studies on the synthesis of pyridazine derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, have shown that these compounds exhibit antiradical activity against DPPH and ABTS radicals. The structure and biological activities of these derivatives have been explored, highlighting their potential in medicinal chemistry (Kulakov et al., 2018).
Insecticidal Activity and SAR Study
A series of N-substituted derivatives of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibit significant in vitro insecticidal activity against Plutella xylostella. Some derivatives demonstrate more than 90% activity at certain concentrations, underlining their potential in pest control and the importance of their structure-activity relationship in optimizing effectiveness (Wu et al., 2012).
Potential in Pharmaceutical Applications
Pyridazinone derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, are of interest in pharmaceuticals, particularly as COX-2 inhibitors in pain, inflammation, and fever treatments. These derivatives share a common structural motif found in several marketed selective COX-2 inhibitors, suggesting their potential for similar applications (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).
Anti-Inflammatory and Analgesic Potential
Research into 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, closely related to 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, suggests their potential as anti-inflammatory and analgesic agents. One derivative, in particular, demonstrated significant affinity and selectivity for the COX-2 enzyme without associated ulcerogenic and cardiovascular side effects, indicating its potential in therapeutic applications (Sharma & Bansal, 2016).
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c18-14-7-6-13(15(19)10-14)11-21-17(22)9-8-16(20-21)12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBSXEVQNOIECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

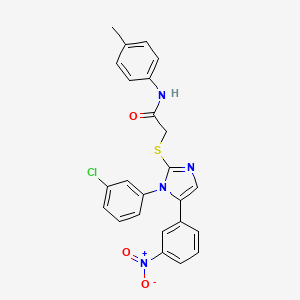
![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)
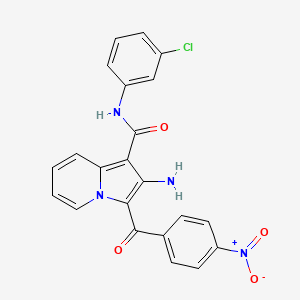
![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)
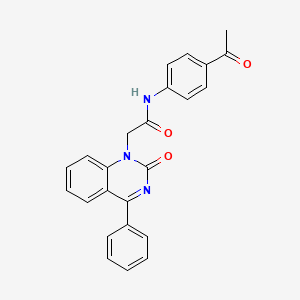

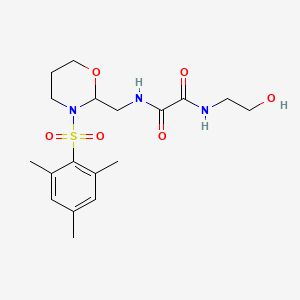
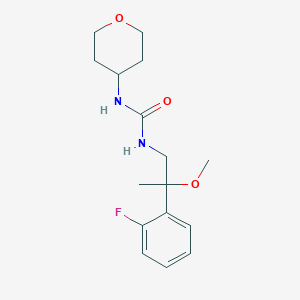
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2638700.png)
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)
![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)
![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)